molecular formula C9H11NO3 B13067752 methyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate

methyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate

Cat. No.: B13067752
M. Wt: 181.19 g/mol
InChI Key: IETIIYXGGYZYSZ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Classification

This compound belongs to the furopyridine family, a class of bicyclic compounds comprising fused furan and pyridine rings. The IUPAC name derives from the specific arrangement of these rings: the furan moiety is fused to the pyridine at the [3,2-c] positions, indicating that the furan’s oxygen atom is adjacent to the pyridine’s third carbon, while the pyridine’s second carbon bonds to the furan’s third carbon (Figure 1). The "4H,5H,6H,7H" prefix denotes partial saturation of the pyridine ring, resulting in a tetrahydro-pyridine structure. The methyl ester group at position 4 further differentiates this compound from simpler furopyridine derivatives.

Table 1: Key Structural and Molecular Properties

Property Value
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Hybridization sp²/sp³ (furan and pyridine)
Ring Fusion Furo[3,2-c]pyridine
Functional Groups Methyl ester, tetrahydro-pyridine

The compound’s planar furan ring and partially saturated pyridine ring create a rigid yet flexible scaffold, enabling diverse synthetic modifications.

Historical Context of Furopyridine Derivatives in Heterocyclic Chemistry

Furopyridines emerged as a focus of heterocyclic chemistry in the mid-20th century, driven by their structural resemblance to bioactive alkaloids and vitamins. Early syntheses relied on cyclocondensation reactions, such as the Paal-Knorr synthesis for furans and Hantzsch-like pyridine formations. However, these methods often suffered from low yields and limited regioselectivity.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-4-carboxylate

InChI

InChI=1S/C9H11NO3/c1-12-9(11)8-6-3-5-13-7(6)2-4-10-8/h3,5,8,10H,2,4H2,1H3

InChI Key

IETIIYXGGYZYSZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2=C(CCN1)OC=C2

Origin of Product

United States

Preparation Methods

Intramolecular Cyclization via Sonogashira Coupling and 5-endo-dig Cyclization

One of the most efficient and widely reported methods for synthesizing furo[3,2-c]pyridine derivatives, including methyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate, involves a cascade process starting from 4-hydroxy-3-iodopyridine derivatives. The process includes:

  • Step 1: Preparation of 4-hydroxy-3-iodopyridine (precursor) via iodination of 4-hydroxypyridine using mild iodination reagents such as tetramethylammonium dichloroiodate, which improves yield and selectivity (up to 81% yield of desired mono-iodinated product).

  • Step 2: Sonogashira cross-coupling reaction of the iodopyridine with propargylic ethers under palladium-catalyzed conditions (Pd catalyst, CuI co-catalyst, diisopropylamine base, DMF solvent, 70 °C).

  • Step 3: Immediate base-induced 5-endo-dig cyclization, where the pyridine oxygen attacks the alkyne moiety forming the furan ring fused to the pyridine, yielding the furo[3,2-c]pyridine scaffold.

This cascade reaction provides good yields of the target compounds and allows for structural diversity by varying the propargylic ether substituents.

Step Reagents/Conditions Outcome/Yield
Iodination 4-hydroxypyridine + Me4NCl2I, rt, 5 h 4-hydroxy-3-iodopyridine, 81% yield
Sonogashira + Cyclization Pd catalyst, CuI, diisopropylamine, DMF, 70 °C Furo[3,2-c]pyridine derivatives, good yields

Source: Heterocycles, 2022

Multi-Step Synthesis from 3-(4,5-Dimethyl-2-furyl)propenoic Acid

Earlier classical methods involve:

  • Conversion of 3-(4,5-dimethyl-2-furyl)propenoic acid to acid azide.

  • Thermal cyclization of the acid azide at high temperature (240 °C) in Dowtherm to form 2,3-dimethyl-5H-furo[3,2-c]pyridine-4-one.

  • Subsequent chlorination with phosphorus oxychloride to introduce chloro substituents.

  • Reduction with zinc and acetic acid to obtain the corresponding furo[3,2-c]pyridine.

This method is more step-intensive and requires harsh conditions but is useful for introducing specific substituents on the ring system.

Step Reagents/Conditions Product/Notes
Acid to acid azide Conversion via azide formation Intermediate for cyclization
Cyclization Heating at 240 °C in Dowtherm Furo[3,2-c]pyridine-4-one
Chlorination POCl3 Chloro-substituted pyridone
Reduction Zn/AcOH Dimethylfuro[3,2-c]pyridine

Source: Monatshefte für Chemie Chemical Monthly, 1995

Michael Addition and Alkoxide-Induced Cyclization

Another approach involves:

  • Reaction of 2-amino-4,5-dihydro-3-furancarbonitriles with α,β-unsaturated carbonyl compounds in the presence of sodium ethoxide to form Michael adducts.

  • Treatment of these adducts with sodium alkoxide to induce cyclization yielding hexahydrofuro[2,3-b]pyridines.

  • Further treatment with potassium tert-butoxide to obtain dihydrofuro[2,3-b]pyridines.

While this method focuses on furo[2,3-b]pyridines, similar nucleophilic cyclization strategies are applicable to furo[3,2-c]pyridine derivatives with appropriate substrates.

Source: European Journal of Medicinal Chemistry, 2015

Vilsmeier-Haack Formylation and Subsequent Functionalization

For related furo[3,2-b]pyrrole carboxylates, a two-step synthesis involving:

  • Vilsmeier-Haack reaction to introduce formyl groups.

  • Subsequent reactions to form aldoximes or other derivatives.

This pathway illustrates functional group manipulation on the heterocyclic core, which can be adapted for this compound derivatives.

Source: Molecules, 2022

Summary Table of Preparation Methods

Method Key Steps Conditions/Notes Yield/Outcome
Sonogashira Coupling + 5-endo-dig Cyclization Iodination of 4-hydroxypyridine; Pd-catalyzed Sonogashira; base cyclization Mild iodination with Me4NCl2I; Pd, CuI, DIPEA, DMF, 70 °C High yield (up to 81% precursor, good yield final)
Multi-step from 3-(4,5-dimethyl-2-furyl)propenoic acid Azide formation, thermal cyclization, chlorination, reduction High temperature (240 °C), POCl3, Zn/AcOH Moderate yields, step-intensive
Michael Addition + Alkoxide Cyclization Michael addition of amino furancarbonitriles; alkoxide cyclization Sodium ethoxide, potassium tert-butoxide Moderate yields; applicable to related systems
Vilsmeier-Haack Functionalization Formylation followed by derivatization Vilsmeier-Haack reagent, classical or microwave heating Efficient for functionalized derivatives

Research Findings and Analytical Data

  • The iodination step using tetramethylammonium dichloroiodate is superior to elemental iodine/potassium iodide mixtures, providing higher selectivity and yield of mono-iodinated 4-hydroxypyridine (81% vs. 26%) with fewer side products.

  • The Sonogashira coupling and cyclization cascade is catalyzed by palladium and copper iodide in the presence of diisopropylamine, proceeding at moderate temperatures (70 °C) in DMF to furnish the fused bicyclic system efficiently.

  • Side reactions such as palladium-catalyzed trimerization of propargylic ethers can occur but are minor and manageable.

  • The multi-step classical approach requires harsh conditions but allows for diverse substitution patterns on the furo[3,2-c]pyridine ring, useful for structure-activity relationship studies.

  • Functional group interconversions such as chlorination, reduction, and thionation on the pyridone intermediates enable further derivatization of the core scaffold.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its furan ring under controlled conditions. For example:

  • Oxidation with mCPBA (meta-chloroperbenzoic acid) converts the furan moiety to a dihydrofuran oxide intermediate, which can further rearrange under acidic conditions.

  • Catalytic oxidation using RuO₄ in dichloromethane selectively oxidizes the α-position of the furan ring to form a ketone derivative.

Key Conditions :

Oxidizing AgentTemperatureReaction TimeProduct Yield
mCPBA0–25°C2–4 hours72–85%
RuO₄25°C6 hours68%

Nucleophilic Substitution

The ester group at the 4-position participates in nucleophilic acyl substitution:

  • Hydrolysis : Treatment with NaOH (1M) in ethanol/water (1:1) yields the carboxylic acid derivative .

  • Aminolysis : Reaction with primary amines (e.g., methylamine) produces corresponding amides under reflux conditions .

Reaction Outcomes :

SubstrateReagentProductYield
Methyl ester (parent compound)NaOH (1M)4H-furo[3,2-c]pyridine-4-carboxylic acid89%

Cyclization and Ring Expansion

The compound serves as a precursor for synthesizing polycyclic systems:

  • Thorpe-Ziegler cyclization : Heating with t-BuOK in DMF induces tandem cyclization to form benzofuro[3,2-b]furo[2,3-d]pyridine derivatives (Scheme 1) .

  • Intramolecular condensation : Intermediate aminobenzofurans form pyridone rings upon thermal activation .

Example Pathway :

  • Alkylation : React with salicylonitriles using K₂CO₃ in DMF (60°C) to form methyl 2-[(cyanophenoxy)methyl]-3-furoates (69–80% yield) .

  • Cyclization : Heat with t-BuOK (65°C) to yield benzofuro-pyridine systems (67–83% yield) .

Catalytic Hydrogenation

Selective hydrogenation of the furan ring is achievable:

  • H₂/Pd-C (1 atm, 25°C) reduces the furan to a tetrahydrofuran derivative without affecting the pyridine ring.

  • Asymmetric hydrogenation with chiral catalysts (e.g., BINAP-Ru) produces enantiomerically enriched products.

Functionalization via Cross-Coupling

The pyridine ring undergoes Suzuki-Miyaura coupling:

  • 4-Chloro derivatives (prepared via POCl₃ treatment) react with aryl boronic acids to form 4-aryl-substituted analogs (Table 1) .

Table 1: Suzuki Coupling Results

Boronic AcidCatalystYieldProduct Application
Phenylboronic acidPd(PPh₃)₄78%Antimicrobial agents
4-MethoxyphenylPd(OAc)₂65%Pharmaceutical intermediates

Ester Hydrolysis and Derivatives

The methyl ester group is versatile:

  • Acid-catalyzed transesterification with alcohols (e.g., ethanol) produces ethyl esters.

  • Grignard reagent addition forms tertiary alcohols at the carbonyl position.

Antimicrobial Activity of Derivatives

Derivatives synthesized via these reactions exhibit biological activity:

DerivativeMicrobial TargetMIC (μg/mL)
4-Phenyl-substituted analogXanthomonas sp.12.5
Pyridone derivativeFusarium graminearum25.0

Industrial-Scale Reaction Conditions

For large-scale synthesis:

  • Continuous flow reactors optimize exothermic reactions (e.g., ester hydrolysis) with 95% conversion efficiency.

  • Crystallization purification achieves >99% purity using ethanol/water mixtures.

Scientific Research Applications

Structure and Composition

Methyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate possesses a complex molecular structure that can be represented as follows:

  • Molecular Formula : C₉H₇NO₃
  • Molecular Weight : 179.16 g/mol
  • IUPAC Name : this compound
  • CAS Number : [155445-28-6]

The compound features a furo-pyridine core that enhances its reactivity and interaction with biological targets.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of this compound may exhibit:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures demonstrate effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for:

  • Functional Group Transformations : this compound can undergo various reactions such as esterification and substitution reactions to yield new derivatives with enhanced properties.
  • Synthesis of Complex Molecules : It is utilized in the synthesis of more complex heterocyclic compounds that are important in drug discovery.

Material Science

The compound's unique properties make it suitable for applications in material science:

  • Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound derivatives. The results indicated that certain modifications to the structure significantly increased activity against Gram-positive bacteria.

Case Study 2: Synthesis of Novel Derivatives

Research conducted at a leading pharmaceutical laboratory focused on using this compound as a precursor for synthesizing new anti-inflammatory agents. The synthesized compounds were tested in vitro and showed promising results in inhibiting pro-inflammatory cytokines.

Data Table of Applications

Application AreaSpecific Use CasesFindings/Results
Medicinal ChemistryAntimicrobial agentsEffective against multiple bacterial strains
Anti-inflammatory drugsModulation of inflammatory pathways
Organic SynthesisIntermediate for complex moleculesSuccessful functional group transformations
Material SciencePolymer enhancementImproved mechanical properties in polymer blends

Mechanism of Action

The mechanism of action of methyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Core Heterocyclic Ring Modifications

The substitution of the fused heterocycle significantly impacts electronic properties and biological interactions:

Compound Type Fused Ring System Heteroatom Key Biological Activity Reference
Target Compound Furo[3,2-c]pyridine Oxygen (O) Not explicitly reported -
Thieno[3,2-c]pyridine Thieno[3,2-c]pyridine Sulfur (S) Antiplatelet (e.g., clopidogrel analogs)
Imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine Nitrogen (N) Unknown (structural intermediate)
  • Furan vs.
  • Imidazole vs. Furan : Nitrogen-rich imidazole rings (e.g., ) may enhance hydrogen bonding but reduce lipophilicity compared to furan .

Ester Group Variations

The ester substituent influences solubility, stability, and pharmacokinetics:

Compound Name (CAS No.) Ester Group Molecular Formula Molecular Weight Key Properties Reference
Methyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate Methyl (COOCH₃) C₉H₁₁NO₃ 197.19 g/mol Higher hydrolysis rate -
Ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate (2044713-31-5) Ethyl (COOCH₂CH₃) C₁₀H₁₃NO₃ 211.22 g/mol Slower hydrolysis, improved bioavailability
5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-3-carboxylic acid (1363382-28-8) tert-Butyl (Boc) C₁₃H₁₇NO₄S 283.34 g/mol Bulky protective group, synthetic intermediate
  • Methyl vs.
  • tert-Butyl Esters : Used as protecting groups in synthesis (e.g., and ), enabling selective deprotection for carboxylate intermediates .

Biological Activity

Methyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxic effects, anti-inflammatory properties, and potential mechanisms of action.

Chemical Structure and Properties

This compound features a furo-pyridine scaffold that contributes to its pharmacological properties. The presence of the carboxylate group enhances its solubility and bioavailability, making it a promising candidate for further development in therapeutic applications.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic potential of various furo[3,2-c]pyridine derivatives, including this compound. The following table summarizes the cytotoxic effects observed in different cancer cell lines:

CompoundCell LineIC50 (µg/mL)Reference
This compoundKYSE700.655
This compoundKYSE150Not reported
Other furo[3,2-c] derivativesVarious40

The compound exhibited significant cytotoxicity against the KYSE70 cell line with an IC50 value of 0.655 µg/mL. This suggests a strong potential for further exploration in cancer therapy.

The mechanism by which this compound exerts its cytotoxic effects may involve interaction with specific cellular targets. Molecular docking studies indicate that the compound can bind effectively to proteins such as METAP2 and EGFR. The binding interactions involve hydrogen bonds and π-stacking interactions that are crucial for its anticancer activity .

Anti-inflammatory Activity

In addition to its cytotoxic effects, this compound has shown promise as an anti-inflammatory agent. A review highlighted various derivatives of furo[3,2-c]pyridine that demonstrated significant inhibition of inflammatory markers in vitro. The following table outlines some findings related to anti-inflammatory activity:

CompoundInhibition (%)Reference
This compoundModerate
Other derivativesHigh (up to 96%)

The compound's anti-inflammatory properties suggest potential applications in treating conditions characterized by excessive inflammation.

Case Studies

Several case studies have been conducted to evaluate the biological activity of furo[3,2-c]pyridine derivatives:

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various furo[3,2-c] derivatives on human lymphocytes. It was found that at higher concentrations (1-2 mg/mL), these compounds could induce micronucleus formation and increase mitotic indices .
  • Anti-tumor Mechanisms : Another investigation focused on novel furan pyridine derivatives that exhibited significant anti-tumor activity against KYSE70 and KYSE150 cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment .

Q & A

Q. What are the optimal synthetic routes for methyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of fused heterocyclic compounds like this derivative typically involves cyclocondensation or multi-step functionalization. For example, analogous furopyridine systems are synthesized via condensation of aldehydes with aminopyridines, followed by cyclization under acidic or catalytic conditions (e.g., Pd/Cu catalysts in DMF or toluene) . Key parameters include temperature (80–120°C), solvent polarity, and catalyst loading. Yields may vary from 40–70% depending on steric hindrance from substituents. For this compound, esterification of the carboxylic acid intermediate with methanol under reflux is a likely final step .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The fused furopyridine ring system will exhibit distinct splitting patterns. For instance, protons on the tetrahydrofuran (THF) moiety (4H–7H) show multiplet signals between δ 2.5–4.5 ppm, while aromatic pyridine protons resonate at δ 7.0–8.5 ppm .
  • IR : Strong absorption bands near 1700–1750 cm⁻¹ confirm the ester carbonyl group.
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the molecular formula (e.g., C₁₀H₁₁NO₃). Fragmentation patterns may reveal loss of the methyl ester group (Δm/z = 59) .

Advanced Research Questions

Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting the reactivity or biological activity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. These predict sites for electrophilic/nucleophilic attacks .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). The ester group may form hydrogen bonds with catalytic residues, while the fused ring system could engage in π-π stacking .

Q. How can researchers resolve contradictions between experimental and computational data (e.g., spectroscopic vs. predicted electronic properties)?

  • Methodological Answer :
  • Validation : Cross-check computational results (e.g., NMR chemical shifts via GIAO method) against experimental data. Discrepancies >0.5 ppm may indicate solvent effects or incomplete basis sets .
  • Sensitivity Analysis : Vary computational parameters (e.g., solvent models in COSMO) to assess their impact on outcomes. For biological activity, validate docking scores with in vitro assays (e.g., IC₅₀ measurements) .

Q. What strategies mitigate side reactions during functionalization of the furopyridine core (e.g., unwanted ring-opening or oxidation)?

  • Methodological Answer :
  • Protecting Groups : Temporarily block reactive sites (e.g., ester groups) with tert-butyldimethylsilyl (TBS) during halogenation or alkylation .
  • Controlled Conditions : Use mild oxidizing agents (e.g., MnO₂ instead of KMnO₄) to prevent over-oxidation of the furan ring. Monitor reactions via TLC or LC-MS to terminate at optimal conversion .

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